molecular formula C14H17ClF3NO2S2 B2901892 7-(2-Chlorophenyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane CAS No. 1798529-19-7

7-(2-Chlorophenyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane

Cat. No. B2901892
CAS RN: 1798529-19-7
M. Wt: 387.86
InChI Key: XWKIOTVTJWLYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Chlorophenyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane is a compound that belongs to the class of sulfonamide-based drugs. This compound has been extensively studied for its potential applications in scientific research due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(2-Chlorophenyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane is not fully understood. However, it has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
7-(2-Chlorophenyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting the activity of COX-2 and 5-LOX. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, this compound has been reported to have anti-diabetic effects by reducing blood glucose levels.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-(2-Chlorophenyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane in lab experiments is its unique chemical properties, which make it suitable for various applications. Additionally, this compound is readily available and relatively inexpensive, making it an attractive option for researchers. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 7-(2-Chlorophenyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane. One direction is to explore its potential applications in the treatment of various diseases, such as cancer, diabetes, and inflammation. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects. Moreover, there is a need to develop more efficient synthesis methods for this compound, which may improve its yield and reduce its cost. Finally, the development of new derivatives of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
In conclusion, 7-(2-Chlorophenyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane is a compound that has been extensively studied for its potential applications in scientific research. This compound has unique chemical properties that make it suitable for various applications. Further studies are needed to explore its potential applications in the treatment of various diseases, understand its mechanism of action, and develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 7-(2-Chlorophenyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane involves the reaction of 2-chlorobenzaldehyde, 3,3,3-trifluoropropylsulfonyl chloride, and thiosemicarbazide in the presence of a base. The reaction proceeds through a multi-step process, which involves the formation of an intermediate compound, followed by cyclization to form the final product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, time, and the amount of reagents used.

Scientific Research Applications

7-(2-Chlorophenyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane has been widely used in scientific research due to its unique chemical properties. This compound has been studied for its potential applications in the treatment of various diseases, such as cancer, diabetes, and inflammation. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. Additionally, this compound has been studied for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

7-(2-chlorophenyl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-thiazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClF3NO2S2/c15-12-4-2-1-3-11(12)13-5-7-19(8-9-22-13)23(20,21)10-6-14(16,17)18/h1-4,13H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKIOTVTJWLYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Chlorophenyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane

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